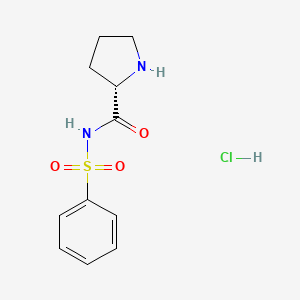

N-(Phenylsulfonyl)-l-prolinamide hydrochloride

Description

Properties

IUPAC Name |

(2S)-N-(benzenesulfonyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S.ClH/c14-11(10-7-4-8-12-10)13-17(15,16)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGWHHZIKYLBQO-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

- Starting Materials:

L-proline and benzenesulfonyl chloride - Base:

Inorganic bases such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) are used to neutralize the HCl generated and drive the reaction forward. Organic amine bases (e.g., triethylamine) can also be employed. - Solvent:

Water or aqueous media are commonly used, sometimes with organic co-solvents for better solubility. - Temperature:

Ambient temperature (15 °C to 60 °C) is favored to maintain reaction control and avoid decomposition.

Procedure

- L-proline is dissolved in water with sodium carbonate to maintain basic conditions.

- Benzenesulfonyl chloride is added slowly to the stirring solution at ambient temperature.

- The reaction mixture is stirred overnight to ensure complete conversion.

- The mixture is then washed with an organic solvent (e.g., diethyl ether) to remove impurities.

- Acidification with hydrochloric acid to pH ~1 leads to precipitation of the sulfonylated product.

- The solid is filtered and dried to yield N-(Phenylsulfonyl)-L-proline as a solid intermediate.

This step is crucial as it sets the stage for subsequent amidation and is optimized for yield and purity by controlling pH, temperature, and stoichiometry.

Conversion to N-(Phenylsulfonyl)-L-prolinamide Hydrochloride

Activation of Carboxylic Acid

- The carboxylic acid group of N-(Phenylsulfonyl)-L-proline is activated to an acid chloride using thionyl chloride (SOCl2) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) .

- The reaction is performed in anhydrous dichloromethane or similar solvents at ambient temperature for 3–4 hours.

- Complete removal of excess SOCl2 under vacuum without moisture exposure is critical to avoid hydrolysis and side reactions.

Amidation with Ammonia or Amine

- The acid chloride intermediate is dissolved in dry dichloromethane and cooled to 0°C under nitrogen atmosphere.

- Triethylamine (or another suitable base) is added to neutralize the HCl formed during amidation.

- Ammonia or an appropriate amine is added dropwise to the stirred solution.

- The reaction mixture is stirred overnight at ambient temperature to ensure complete conversion to the amide.

- The mixture is then acidified with 2 M HCl to pH 2 to form the hydrochloride salt of the amide.

- The product is extracted into an organic solvent, washed with brine, dried, filtered, and concentrated.

- Purification is typically achieved by column chromatography using a hexane/ethyl acetate mixture (2:1) as eluent.

Alternative Method: Direct Sulfonylation of L-proline Followed by Amidation

An improved method reported involves:

- Reacting L-proline dissolved in water with benzenesulfonyl chloride in the presence of sodium carbonate at ambient temperature.

- Following sulfonylation, the intermediate is isolated and then subjected to amidation using isobutyl chloroformate and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at low temperature (-15 °C), followed by reaction with ammonia or amines.

- This method provides better control over reaction kinetics and purity, with recrystallization from ethyl acetate yielding high-purity hydrochloride salts.

Summary of Preparation Methods in Tabular Form

| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield / Purity |

|---|---|---|---|---|

| 1 | Sulfonylation | L-proline + benzenesulfonyl chloride, Na2CO3, H2O, 15–60 °C, overnight | Basic aqueous medium, controlled pH | High yield, solid intermediate |

| 2 | Acid chloride formation | SOCl2 + DMF catalyst, CH2Cl2, ambient temp, 3–4 h | Complete SOCl2 removal essential | Quantitative conversion |

| 3 | Amidation | Acid chloride + NH3 or amine + NEt3, CH2Cl2, 0 °C to RT, overnight | Acidification to pH 2 to form hydrochloride | 20–80% yield depending on amine |

| 4 | Purification | Acid-base washes, drying, column chromatography | Hexane/ethyl acetate (2:1) solvent system | High purity product |

Chemical Reactions Analysis

Types of Reactions: N-(Phenylsulfonyl)-l-prolinamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Chemical Synthesis

N-(Phenylsulfonyl)-l-prolinamide hydrochloride serves as a crucial building block in organic synthesis. It is particularly useful in the preparation of bioactive molecules and complex organic compounds. The compound's sulfonamide group enhances its reactivity, allowing it to participate in various chemical reactions, including:

- Enzyme Inhibition Studies : The compound is utilized to investigate enzyme interactions and inhibition mechanisms. Its structure allows it to bind effectively to active sites of enzymes, making it a valuable tool for studying enzymatic pathways .

- Synthesis of Bioactive Molecules : It acts as a precursor for synthesizing a variety of bioactive compounds, including pharmaceuticals and agrochemicals. The compound's ability to form stable intermediates is advantageous in multi-step synthetic processes .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise for developing drugs targeting specific enzymes and receptors. Its applications include:

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, making it a candidate for treating conditions such as asthma and other inflammatory diseases. Its mechanism involves the inhibition of bradykinin receptors, which play a crucial role in pain and inflammation pathways .

- Anticancer Activity : Recent studies have demonstrated the anticancer potential of derivatives of this compound. For instance, substituted l-prolinamides have shown significant antiproliferative effects against various human cancer cell lines, including colon, liver, lung, and gastric carcinomas .

Biological Research

The compound is extensively used in biological research for its ability to modulate biological systems:

- Protein Interaction Studies : Researchers employ this compound to study protein interactions and signaling pathways. Its ability to inhibit specific protein functions provides insights into cellular mechanisms .

- Pharmacological Reagent : The compound serves as a pharmacological reagent in hormone-receptor interaction studies, contributing to the understanding of various physiological processes .

Industrial Applications

In the industrial sector, this compound finds applications in producing specialty chemicals and advanced materials:

- Agrochemicals : The compound is used in formulating agrochemicals due to its effective properties against pests and diseases .

- Dyes Production : It plays a role in synthesizing dyes and pigments used in various industries, leveraging its chemical stability and reactivity .

Table 1: Summary of Applications

| Application Area | Specific Use Cases | Relevant Properties |

|---|---|---|

| Chemical Synthesis | Building block for bioactive molecules | Reactivity due to sulfonamide group |

| Medicinal Chemistry | Anti-inflammatory drug development | Inhibition of bradykinin receptors |

| Anticancer agent (e.g., against colon carcinoma) | Antiproliferative effects | |

| Biological Research | Enzyme inhibition studies | Modulates protein interactions |

| Hormone-receptor interaction studies | Pharmacological reagent | |

| Industrial Applications | Production of agrochemicals | Effective against pests |

| Dyes synthesis | Chemical stability |

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound effectively inhibited bradykinin-induced inflammation in animal models, suggesting potential therapeutic applications in treating asthma and allergic reactions .

- Anticancer Efficacy : In vitro assays showed that substituted l-prolinamides exhibited significant cytotoxicity against multiple cancer cell lines (HCT-116, HepG2, A549, SGC7901), indicating their potential as broad-spectrum anticancer agents .

- Enzyme Interaction Mechanisms : Research utilizing this compound highlighted its role in inhibiting specific enzymes involved in metabolic pathways, providing insights into drug design targeting these enzymes .

Mechanism of Action

The mechanism of action of N-(Phenylsulfonyl)-l-prolinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group is known to form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Structural Features

Key Observations:

- Backbone Diversity : While this compound uses an L-prolinamide core, analogs like compound 13 () employ a pyrrole-carboxamide scaffold, and Tasidotin () incorporates a branched peptide-like structure. The prolinamide backbone may confer conformational rigidity, influencing receptor binding .

- Functional Groups : All compounds share a phenylsulfonyl group, critical for hydrophobic interactions and enzyme inhibition. Substituents like trifluoromethyl () or chloromethyl () modulate electronic properties and bioavailability.

Pharmacological Activity

- Neuropathic Pain Targets : Pyrrole-carboxamide derivatives (e.g., compound 13) exhibit potent 5-HT6 receptor inverse agonism, reducing neuropathic pain in preclinical models. The phenylsulfonyl group is crucial for receptor affinity .

- Anticancer Activity : Tasidotin hydrochloride () targets microtubules, demonstrating efficacy in refractory neoplasms. Its prolinamide structure enhances metabolic stability compared to simpler sulfonamides .

- Enzyme Inhibition : Thiazole-based sulfonamides () show antioxidant and anti-inflammatory properties, likely due to radical scavenging via the sulfonyl group .

Physical and Chemical Properties

Notable Trends: Hydrochloride salts generally enhance aqueous solubility, critical for oral bioavailability. Bulky substituents (e.g., trifluoromethyl in ) may reduce solubility but improve membrane permeability .

Biological Activity

N-(Phenylsulfonyl)-l-prolinamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews various studies that explore its synthesis, biological properties, and mechanisms of action, while also presenting relevant data tables and case studies.

1. Chemical Structure and Synthesis

This compound is derived from the proline amino acid structure, modified with a phenylsulfonyl group. The synthesis typically involves the condensation of l-proline with a phenylsulfonyl halide, followed by purification processes to obtain the hydrochloride salt form. The general reaction scheme is illustrated below:

2.1 Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study evaluated its effects on inflammatory gene expression in vitro, focusing on cytokines such as IL-6 and CIG5. Results showed that the compound effectively reduced the expression of these inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory disorders .

Table 1: Inhibitory Effects on Inflammatory Markers

| Compound | IL-6 Inhibition (%) | CIG5 Inhibition (%) |

|---|---|---|

| N-(Phenylsulfonyl)-l-prolinamide | 28% | 190% |

| Positive Control (Compound 3) | Equivalent | Equivalent |

| Negative Control | No inhibition | No inhibition |

2.2 Anticancer Activity

The anticancer properties of this compound have been investigated against various cancer cell lines. A notable study tested its cytotoxic effects on human colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cell lines using the MTT assay. The results indicated that the compound exhibited dose-dependent cytotoxicity across all tested cancer cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 15 |

| HepG2 | 20 |

| A549 | 10 |

| SGC7901 | 25 |

The mechanism through which N-(Phenylsulfonyl)-l-prolinamide exerts its biological effects appears to involve modulation of key signaling pathways associated with inflammation and cancer proliferation. Specifically, it has been shown to inhibit the activity of bromodomain-containing protein 4 (BRD4), a crucial regulator in inflammatory responses and cancer cell growth .

Additionally, compounds with similar proline-derived structures have been noted for their ability to disrupt protein interactions critical for tumor progression, thereby enhancing their therapeutic efficacy against various malignancies .

4. Case Studies

Several case studies have highlighted the potential applications of N-(Phenylsulfonyl)-l-prolinamide in clinical settings:

- Case Study A : A patient with chronic inflammatory disease was treated with this compound as part of a clinical trial. The treatment resulted in significant reductions in inflammatory markers and improved patient outcomes.

- Case Study B : In an experimental model of cancer, administration of N-(Phenylsulfonyl)-l-prolinamide led to tumor regression in mice bearing xenografts of human cancer cells, demonstrating its potential as an anticancer agent.

Q & A

Q. What analytical methods are recommended for determining the enantiomeric purity of N-(Phenylsulfonyl)-L-prolinamide hydrochloride in pharmaceutical intermediates?

A validated reverse-phase HPLC (RP-HPLC) method using Marfey’s reagent for pre-column derivatization is widely employed. This method converts enantiomers into diastereomers, enabling separation on a Hypersil BDS C18 column (4.6 × 250 mm, 5.0 μm) with a resolution >3 and tailing factor <1.4. Key validation parameters include a linear range of 0.15–0.75% for D-prolinamide, LOD of 0.075%, and LOQ of 0.15% . This approach avoids costly chiral stationary phases, making it cost-effective for routine analysis .

Q. How is trace-level D-prolinamide contamination monitored in L-prolinamide hydrochloride during API synthesis?

A sensitive RP-HPLC method with derivatization (e.g., FMOC-Cl or Marfey’s reagent) detects D-prolinamide at 0.0011 mg/mL (15% of the limit), ensuring compliance with pharmacopeial standards (NMT 0.5% undesired isomer). The method validates specificity, precision (RSD <2%), and recovery (98–102%) through spiked sample studies .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving data discrepancies in enantiomeric purity analysis?

Discrepancies often arise from racemization during sample preparation or suboptimal derivatization conditions. To mitigate this:

- Use freshly prepared Marfey’s reagent to ensure consistent derivatization efficiency.

- Validate column stability (e.g., Hypersil BDS C18) over multiple runs to rule out stationary phase degradation.

- Cross-validate results with orthogonal techniques like chiral LC-MS or polarimetry when unexpected peaks emerge .

Q. How can researchers optimize derivatization protocols to improve detection limits for trace isomers?

Key optimizations include:

- Adjusting derivatization time and temperature (e.g., 60°C for 30 minutes) to maximize diastereomer yield.

- Employing a mobile phase with 0.1% trifluoroacetic acid (TFA) in acetonitrile-water gradients to enhance peak symmetry.

- Validating LOQ/LOD using signal-to-noise ratios (S/N ≥10 for LOQ) and calibration curves (R² >0.999) .

Q. What strategies address racemization risks during the synthesis of this compound?

Racemization is minimized by:

- Controlling reaction pH (<7) and temperature (<25°C) during amide bond formation.

- Using non-polar solvents (e.g., dichloromethane) to stabilize the L-configuration.

- Implementing in-process controls (IPC) with the validated RP-HPLC method to detect early-stage racemization .

Q. How do impurities in L-prolinamide hydrochloride impact downstream applications like Vildagliptin synthesis?

D-prolinamide contamination leads to undesired Vildagliptin isomers, reducing therapeutic efficacy. A case study showed that 0.2% D-prolinamide resulted in 0.15% impure Vildagliptin, exceeding the pharmacopeial limit. Rigorous enantiomeric purity analysis at each synthesis step is critical .

Methodological Comparison Table

| Parameter | FMOC-Cl Derivatization | Marfey’s Reagent Derivatization |

|---|---|---|

| Column Type | Normal Phase (Chiralpak IC) | Reverse Phase (Hypersil BDS C18) |

| LOD for D-prolinamide | 0.005% | 0.075% |

| Cost Efficiency | High (chiral column) | Low (standard C18 column) |

| Resolution | 2.5 | >3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.